Cas no 878211-58-6 (N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester)
![N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester structure](https://it.kuujia.com/scimg/cas/878211-58-6x500.png)
878211-58-6 structure
Nome del prodotto:N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate
- EN300-26604630
- NCGC00306111-01
- AKOS001216211
- 878211-58-6
- Z17347610
- AB01302314-01
- N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester
-
- Inchi: 1S/C22H22N2O5S/c1-15-7-9-17(10-8-15)11-12-30(27,28)23-13-21(26)29-14-20(25)22-16(2)24-19-6-4-3-5-18(19)22/h3-12,23-24H,13-14H2,1-2H3
- Chiave InChI: PKNFYMSSLKGUSK-UHFFFAOYSA-N
- Sorrisi: C(OCC(C1C2=C(NC=1C)C=CC=C2)=O)(=O)CNS(C=CC1=CC=C(C)C=C1)(=O)=O
Proprietà calcolate
- Massa esatta: 426.12494298g/mol
- Massa monoisotopica: 426.12494298g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 6
- Conta atomi pesanti: 30
- Conta legami ruotabili: 9
- Complessità: 737
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 1
- Conto stereocenter di bond non definito: 0
- XLogP3: 3.5
- Superficie polare topologica: 114Ų
Proprietà sperimentali
- Densità: 1.342±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Punto di ebollizione: 663.1±65.0 °C(Predicted)
- pka: 8.13±0.40(Predicted)
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26604630-0.05g |
2-(2-methyl-1H-indol-3-yl)-2-oxoethyl 2-[2-(4-methylphenyl)ethenesulfonamido]acetate |
878211-58-6 | 95.0% | 0.05g |
$212.0 | 2025-03-20 |
N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester Letteratura correlata
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Shilpi Bariar,Abitha Balakrishnan RSC Adv., 2015,5, 100077-100083
-
Ji Yang,Jing Fu,Hao-Yuan Lyu,Li-Ping Bai,Zhi-Hong Jiang,Guo-Yuan Zhu RSC Adv., 2021,11, 9057-9066
878211-58-6 (N-[[2-(4-Methylphenyl)ethenyl]sulfonyl]glycine 2-(2-methyl-1H-indol-3-yl)-2-oxoethyl ester) Prodotti correlati
- 486994-08-5(2,3-dibromo-4,5-diethoxybenzaldehyde)
- 2509-93-5(6-Chloro-2-methyl-3-nitroanisole)
- 1443981-49-4(2-cyclobutylacetamidine;hydrochloride)
- 1531661-78-5(3-(3,3-dimethylcyclopentyl)pyrrolidine)
- 2229323-38-8(tert-butyl N-4,5-dimethoxy-2-(2-sulfanylethyl)phenylcarbamate)
- 460094-96-6(tert-Butyl 4-(2-bromo-4-fluorobenzyl)piperazine-1-carboxylate)
- 1353999-80-0(N-[(S)-1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-N-methyl-acetamide)
- 593237-10-6(7-ethyl-1-methyl-1H-indole-3-carbaldehyde)
- 2229581-55-7(4-(3-nitrophenyl)methylpiperidin-4-ol)
- 2171794-87-7(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclohexylformamido}-4,4-difluorobutanoic acid)
Fornitori consigliati
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Zhangzhou Sinobioway Peptide Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Minglong (Xianning) Medicine Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Baoji Haoxiang Bio-technology Co.Ltd
Membro d'oro
CN Fornitore
Grosso
Hubei Cuiyuan Biotechnology Co.,Ltd
Membro d'oro
CN Fornitore
Reagenti
